3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-12-8-11-13(12)15(18)16(14(11)17)9-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJGIPWJIMVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Bicyclic Core Formation
The azabicyclo[3.2.0]heptane framework is typically assembled via intramolecular cyclization or [2+2] cycloaddition. A key method involves reacting acetoacetamide derivatives with α,β-unsaturated ketones under basic conditions. For example, acetoacetamide (I) and 3-buten-2-one (IIa) undergo Michael addition followed by cyclization to yield cyclohexanone intermediates, which are further functionalized. In one protocol, heating acetoacetamide with crotonaldehyde (XVa) at reflux in ethanol produces 3-acetyl-6-ethoxy-4-methyl-2-piperidone, demonstrating the role of ethoxy groups in stabilizing intermediates.
Catalysts such as pyrrolidine or piperidine accelerate enamine formation, while temperature controls regioselectivity. At 80–100°C, the major product shifts from linear diketones to bicyclic lactams. For 3-benzyl-6-ethoxy derivatives, substituting the α,β-unsaturated ketone with a benzylideneacetophenone analog could facilitate benzyl incorporation during cyclization.
Oxidative Ring Closure Using Peroxodisulfate Systems
Patented methods for related azabicyclo compounds highlight potassium peroxodisulfate (K₂S₂O₈) and silver nitrate (AgNO₃) as critical oxidants. In the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, pyrrolidine substrates are suspended in water and oxidized at −5°C to 0°C to prevent overoxidation. The peroxodisulfate system generates radicals that promote C–N bond formation, while AgNO₃ acts as a catalyst (2–10 mol%).
Adapting this protocol, 3-benzylpyrrolidine could undergo analogous oxidation to form the bicyclo[3.2.0] skeleton. Post-reaction workup involves quenching with sodium thiosulfate to remove excess oxidants, followed by extraction with methyl tert-butyl ether (MTBE). Replacing the methyl ester with an ethoxy group would require esterification or alkoxylation at the C6 position, potentially using ethanol and a base.
Epoxidation and Rearrangement Pathways
Epoxidation of dihydropyrrole derivatives with meta-chloroperbenzoic acid (m-CPBA) is a viable route to oxygenated azabicyclo systems. For instance, benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate reacts with m-CPBA in dichloromethane at 0°C to form benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. The epoxide intermediate undergoes ring-opening and rearrangement to yield the bicyclic lactam.
Applying this method, introducing an ethoxy group at the C6 position may involve nucleophilic attack on the epoxide by ethanol under basic conditions. Subsequent oxidation of the secondary alcohol to a ketone (dione) would require Jones reagent or similar oxidants.
Reductive Amination and Functionalization
Reductive amination is employed in synthesizing hexahydro-benzazocine derivatives, where nitrile groups are reduced to amines and cyclized. For 3-benzyl-6-ethoxy analogs, a reductive step could convert a cyanoethyl intermediate into the bicyclic amine. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux effectively reduces nitriles to amines, as demonstrated in the synthesis of methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.
Post-reduction, the ethoxy group is introduced via alkylation. For example, treating the amine with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C could install the ethoxy substituent.
Solvent and Temperature Optimization
Reaction conditions significantly impact yields and selectivity:
Analytical Validation and Characterization
Successful synthesis requires validation via:
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Benzyl halides, alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids
Reduction: Formation of alkanes or alcohols
Substitution: Formation of various substituted azabicyclo heptane derivatives
Scientific Research Applications
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethoxy groups play a crucial role in binding to these targets, while the azabicyclo heptane core provides structural stability. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, highlighting structural variations and their implications:
Key Observations:
Substituent Effects :
- The ethoxy group in the target compound likely improves solubility compared to methyl (as in ) while maintaining moderate lipophilicity for membrane permeability.
- Benzyl groups (common in analogs like ) are associated with enhanced binding to aromatic pockets in enzymes or receptors.
Bicyclo System Variations :
- The [3.2.0] system (vs. [3.1.0] in or [3.1.1] in ) balances ring strain and conformational rigidity, favoring stable interactions in biological targets.
Functional Group Reactivity :
Biological Activity
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's biological activity is closely tied to its interaction with various biological targets, including receptors and enzymes. This article reviews the synthesis, chemical properties, and biological activities of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features an azabicyclo[3.2.0]heptane core, which is modified by a benzyl group and an ethoxy group. These structural modifications can influence its reactivity and interactions with biological systems.
Structural Formula
Synthesis
The synthesis of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione generally involves several key steps:
- Formation of the Azabicyclo Heptane Core : Typically achieved through a Diels-Alder reaction.
- Introduction of the Benzyl Group : Accomplished via nucleophilic substitution reactions.
- Ethoxy Group Addition : Introduced through etherification reactions with an alcohol and alkyl halide.
The biological activity of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione primarily stems from its ability to interact with specific molecular targets such as receptors or enzymes. The benzyl and ethoxy groups enhance binding affinity and selectivity towards these targets, potentially leading to modulation of their activity.
Biological Targets
- Neuronal Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that compounds derived from the azabicyclo[3.2.0]heptane framework exhibit significant binding affinity and agonist activity at nAChR subtypes, particularly alpha4beta2 .
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various biochemical pathways.
Case Studies
-
Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of related compounds have shown that modifications to the azabicyclo core can significantly affect binding affinities and functional activities at nAChRs .
Compound Binding Affinity (nM) Functional Activity 3-Benzyl-6-ethoxy derivative 50 Agonist 6-Bromo derivative 20 Agonist 6-Methyl derivative 30 Antagonist - Biological Assays : In vitro assays have demonstrated that 3-Benzyl-6-ethoxy derivatives can modulate neurotransmitter release and neuronal excitability .
Applications in Medicinal Chemistry
Due to its promising biological activity, 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is being explored as a potential lead compound in drug development for neurological disorders . Its ability to selectively target nAChRs makes it a candidate for further pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
